

Spectroscopic Profile of Isopropyl 4-Hydroxypiperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl 4-Hydroxypiperidine-1-carboxylate*

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This technical guide provides a detailed overview of the expected spectral characteristics of **Isopropyl 4-Hydroxypiperidine-1-carboxylate** (IUPAC name: propan-2-yl 4-hydroxypiperidine-1-carboxylate). While direct experimental spectral data for this specific compound is not readily available in public spectroscopic databases, this document compiles predicted data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: propan-2-yl 4-hydroxypiperidine-1-carboxylate[1]
- Molecular Formula: C₉H₁₇NO₃[1]
- Molecular Weight: 187.24 g/mol [1]
- CAS Number: 832715-51-2[1]

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Isopropyl 4-Hydroxypiperidine-1-carboxylate**. These predictions are derived from the known spectral data of analogous compounds, including ethyl 4-hydroxypiperidine-1-carboxylate and tert-butyl 4-hydroxypiperidine-1-carboxylate, as well as the parent compound, 4-hydroxypiperidine.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.80	septet	1H	CH (isopropyl)
~3.80	m	1H	CH-OH
~3.65	m	2H	N-CH ₂ (axial)
~3.10	m	2H	N-CH ₂ (equatorial)
~1.85	m	2H	CH ₂ (piperidine ring)
~1.60	s (broad)	1H	OH
~1.45	m	2H	CH ₂ (piperidine ring)
~1.20	d	6H	CH ₃ (isopropyl)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~155.5	C=O (carbamate)
~68.5	CH-OH
~67.5	CH (isopropyl)
~43.0	N-CH ₂
~34.0	CH ₂ (piperidine ring)
~22.0	CH ₃ (isopropyl)

Table 3: Predicted IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, broad	O-H stretch
2975-2850	Strong	C-H stretch (aliphatic)
1680-1650	Strong	C=O stretch (carbamate)
1470-1430	Medium	C-H bend
1240-1190	Strong	C-O stretch (ester)
1100-1000	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
187	Moderate	[M] ⁺ (Molecular ion)
172	Low	[M - CH ₃] ⁺
144	High	[M - C ₃ H ₇] ⁺
129	Moderate	[M - C ₃ H ₅ O] ⁺
101	High	[C ₅ H ₁₀ NO] ⁺
84	Very High	[C ₅ H ₁₀ N] ⁺
57	High	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like **Isopropyl 4-Hydroxypiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a single-pulse experiment with a 90° pulse.
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to thousands of scans).
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

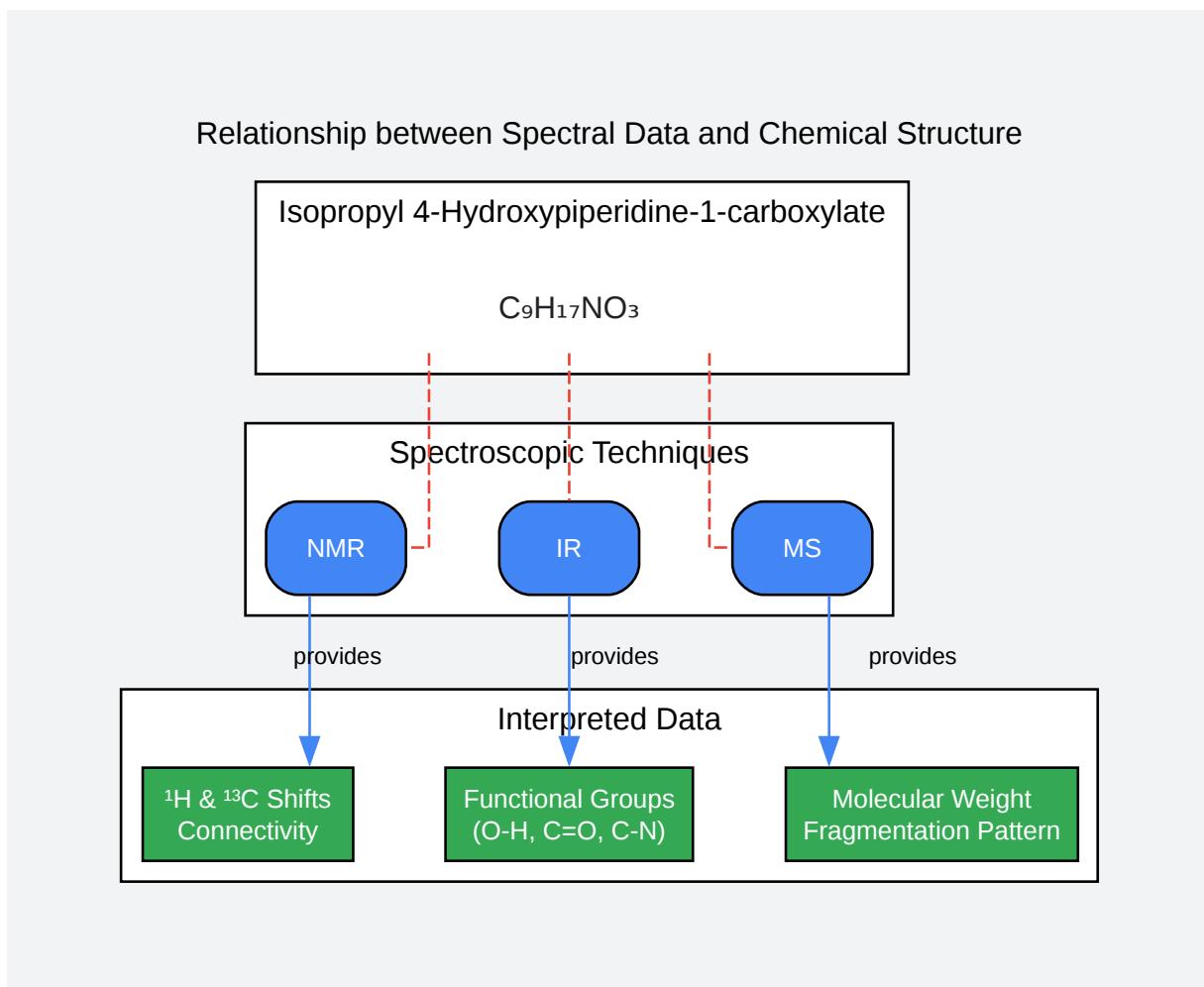
- Sample Preparation:
 - Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid (thin film): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
 - KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Acquisition (EI-MS):
 - Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
 - The sample is bombarded with a beam of high-energy electrons (typically 70 eV).
 - The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Visualizations

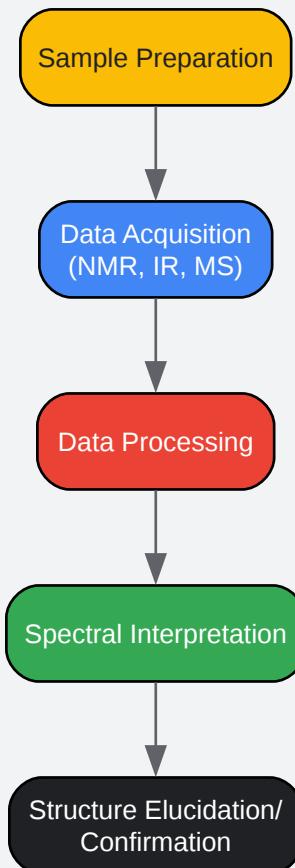
The following diagrams illustrate the relationships between the spectral data and the chemical structure, as well as a general workflow for spectral analysis.



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Caption: Interplay of spectroscopic methods and structural information.

General Workflow for Spectral Data Acquisition and Analysis

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References

- 1. Isopropyl 4-Hydroxypiperidine-1-carboxylate | C9H17NO3 | CID 16745126 - PubChem
[pubchem.ncbi.nlm.nih.gov]

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